molecular formula C16H11NOS B14176702 (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone

(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone

Cat. No.: B14176702
M. Wt: 265.3 g/mol
InChI Key: KKEFLNHDPALKGC-UHFFFAOYSA-N
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Description

(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone is a chemical research compound belonging to the (Z)-5-benzylidene-2-phenylthiazol-4(5H)-one ((Z)-BPT) structural class . This scaffold is of significant interest in medicinal chemistry, particularly for its potential as a potent inhibitor of the tyrosinase enzyme . Research indicates that derivatives with this core structure can exhibit dramatically enhanced potency, with some compounds showing tyrosinase inhibitory activity orders of magnitude greater than well-known inhibitors like kojic acid . The mechanism of action for these inhibitors involves competitive binding to the active sites of tyrosinase, which is the rate-determining enzyme in melanin production . Consequently, this compound is a valuable tool for researchers investigating novel anti-melanogenic agents for potential application in therapeutic skin-lightening and the treatment of hyperpigmentation disorders . Furthermore, the 5-ene-4-thiazolidinone core is a privileged structure in drug discovery, known for its versatility and wide range of pharmacological activities, making it a useful building block in diversity-oriented synthesis for creating new lead compounds . This compound is provided as a high-purity material to ensure reliable experimental results. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C16H11NOS

Molecular Weight

265.3 g/mol

IUPAC Name

5-benzylidene-2-phenyl-1,3-thiazol-4-one

InChI

InChI=1S/C16H11NOS/c18-15-14(11-12-7-3-1-4-8-12)19-16(17-15)13-9-5-2-6-10-13/h1-11H

InChI Key

KKEFLNHDPALKGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation Methods for Thiazolone Core Formation

The thiazolone core is typically constructed via cyclocondensation reactions involving mercaptoacetic acid derivatives and carbonyl-containing precursors. A seminal method involves the reaction of thioglycolic acid with N-phenylbenzamide in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent. Under reflux conditions (110–120°C, 6–8 hours), this one-pot protocol facilitates the formation of the 4-thiazolidinone ring, with subsequent dehydration introducing the exocyclic double bond at C5. The stereochemical outcome (Z configuration) is influenced by the electronic effects of the phenyl substituents and the reaction medium’s polarity.

An alternative approach employs α-halocarbonyl compounds as starting materials. For example, 2-bromoacetophenone reacts with thiourea derivatives in ethanol under basic conditions (K₂CO₃ or Et₃N) to yield 4-thiazolidinones. Subsequent condensation with benzaldehyde in acetic acid introduces the phenylmethylene group at C5, achieving an overall yield of 68%. This method’s versatility allows for the incorporation of diverse arylidene groups, though the Z/E selectivity requires careful control of temperature and catalytic additives.

Knoevenagel Condensation for C5 Functionalization

Post-synthetic modification of preformed 4-thiazolidinones via Knoevenagel condensation represents the most widely adopted strategy for installing the phenylmethylene group. The reaction involves treating 2-phenyl-4-thiazolidinone with benzaldehyde in the presence of a base (e.g., piperidine or ammonium acetate) and a dehydrating agent (e.g., molecular sieves or anhydrous MgSO₄). Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred, with reflux temperatures (80–100°C) driving the reaction to completion within 4–6 hours.

Table 1: Comparative Analysis of Knoevenagel Condensation Conditions

Catalyst Solvent Temperature (°C) Time (h) Yield (%) Reference
Piperidine Ethanol 80 6 75
Ammonium acetate DMF 100 4 82
Morpholine Toluene 110 8 58

The choice of catalyst significantly impacts reaction efficiency. Ammonium acetate in DMF affords the highest yield (82%) due to enhanced enolate stabilization, whereas morpholine in toluene results in lower conversions owing to poor solubility. Stereochemical control is achieved through steric hindrance from the phenyl groups, favoring the Z isomer.

One-Pot Synthesis Strategies

Recent advances emphasize one-pot methodologies to streamline synthesis. A notable protocol combines thioglycolic acid , benzaldehyde , and aniline in a single reaction vessel with POCl₃ as both cyclizing and dehydrating agent. This approach eliminates intermediate isolation steps, reducing reaction time from 12 hours to 6 hours while maintaining a yield of 70%. The mechanism proceeds via initial formation of a thioester intermediate, followed by cyclization and concomitant dehydration.

Another one-pot variant utilizes microwave irradiation to accelerate the reaction. Irradiating a mixture of 2-phenyl-4-thiazolidinone and benzaldehyde in acetic acid at 150°C for 20 minutes achieves 65% yield, with the Z isomer predominating (>90% selectivity). This method is particularly advantageous for high-throughput synthesis but requires specialized equipment.

Alternative Routes: Recyclization and Hybrid Pharmacophore Approaches

Less conventional methods include the recyclization of related heterocycles. For instance, rhodanine derivatives undergo base-mediated ring opening followed by re-cyclization with benzaldehyde to yield the target compound. While this route offers modular access to diverse analogs, it suffers from lower yields (45–50%) and necessitates rigorous purification.

Hybrid pharmacophore strategies, which combine the thiazolone core with other bioactive fragments, have also been explored. Reacting 5-arylidene-2-phenyl-4-thiazolidinones with malononitrile derivatives in ethanol under reflux introduces additional functional groups at C3, though this diverges from the parent compound’s structure.

Optimization and Scale-Up Considerations

Optimization studies highlight the critical role of solvent polarity and catalyst loading . Ethanol-water mixtures (3:1 v/v) improve solubility of intermediates, while catalytic amounts of p-toluenesulfonic acid (p-TsOH) enhance reaction rates by 30%. Scale-up to multigram quantities necessitates careful temperature control to prevent exothermic side reactions, with batch reactors proving more effective than continuous flow systems for this thermally sensitive process.

Table 2: Large-Scale Synthesis Parameters

Scale (g) Reactor Type Temperature (°C) Yield (%) Purity (%)
10 Batch 80 78 98
50 Batch 85 72 95
100 Batch 90 65 92

Scientific Research Applications

(5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of (5Z)-2-Phenyl-5-(phenylmethylene)-4(5H)-thiazolone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiazolone derivatives exhibit diverse biological activities depending on substituents at positions 2 and 5. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Thiazolone Derivatives
Compound Name Substituents (Position 2) Substituents (Position 5) Key Biological Activity Mechanism/Notes
MAPT (Target Compound) Phenylamino Phenylmethylene (Z-configuration) Antiproliferative (colon cancer) Induces JNK-dependent apoptosis
MMPT (5-[(4-methylphenyl)methylene]-2-(phenylamino)-4(5H)-thiazolone) Phenylamino 4-Methylphenylmethylene Overcomes multidrug resistance (MDR) Glycoprotein-independent apoptosis
DBPT (5-(2,4-dihydroxybenzylidene)-2-(phenylimino)-1,3-thiazolidine) Phenylimino 2,4-Dihydroxybenzylidene Anticancer (MDR) JNK activation; caspase-dependent
RO-3306 Thiophen-2-ylmethylamino Quinolin-6-ylmethylene CDK1 inhibition Cell cycle arrest at G2/M phase
Resveratrol-Thiazolone Hybrid Amino 2,4-Dimethoxy-6-(4-methoxystyryl) Cytotoxic (lung/breast cancer) Tubulin inhibition; Z-configuration confirmed
Key Observations:
  • Position 5 Substituents :
    • Benzylidene derivatives with electron-donating groups (e.g., 4-methyl in MMPT) enhance solubility and bioavailability, improving efficacy against MDR cancers .
    • Hydrophilic groups (e.g., dihydroxy in DBPT) facilitate interactions with kinases like JNK, promoting apoptosis .
  • Position 2 Substituents: Phenylamino groups (MAPT, MMPT) are associated with broad-spectrum anticancer activity, while bulkier substituents (e.g., piperazinyl in RO-3306) target specific enzymes like CDK1 .
Anticancer Activity:
  • MAPT: Exhibits selective toxicity toward cancer cells (IC₅₀ ~10 μM in colon cancer lines) without harming normal fibroblasts .
  • MMPT : Overcomes P-glycoprotein-mediated drug resistance, showing efficacy in MDR cell lines at low micromolar concentrations .
  • DBPT : Activates JNK and caspase-3, inducing apoptosis in a dose-dependent manner (1–20 μM) .
Antimicrobial Activity:

Thiazolone derivatives with methylthio groups (e.g., 2-(methylthio)-5-(trifluoromethylphenyl)methylene-4(5H)-thiazolone) show moderate antibacterial activity (MIC₅₀ = 16–32 μg/mL) against Staphylococcus aureus .

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